molecular formula C17H18N2O2 B5708994 N-[2-(acetylamino)phenyl]-2,5-dimethylbenzamide

N-[2-(acetylamino)phenyl]-2,5-dimethylbenzamide

Cat. No.: B5708994
M. Wt: 282.34 g/mol
InChI Key: BKTYINPKJJEHTC-UHFFFAOYSA-N
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Description

N-[2-(acetylamino)phenyl]-2,5-dimethylbenzamide is an organic compound that belongs to the class of benzamides. This compound is characterized by the presence of an acetylamino group attached to a phenyl ring, which is further connected to a dimethylbenzamide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(acetylamino)phenyl]-2,5-dimethylbenzamide typically involves the following steps:

    Acetylation: The starting material, 2-aminophenyl, is acetylated using acetic anhydride in the presence of a base such as pyridine to form N-(2-acetylamino)phenyl.

    Amidation: The acetylated product is then reacted with 2,5-dimethylbenzoyl chloride in the presence of a base like triethylamine to yield this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Solvent recovery and recycling are also employed to minimize waste and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

N-[2-(acetylamino)phenyl]-2,5-dimethylbenzamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce any nitro groups to amines.

    Substitution: Electrophilic aromatic substitution reactions can occur, where substituents on the benzene ring are replaced by other groups using reagents like halogens or sulfonyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst like aluminum chloride.

Major Products

Scientific Research Applications

N-[2-(acetylamino)phenyl]-2,5-dimethylbenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[2-(acetylamino)phenyl]-2,5-dimethylbenzamide involves the inhibition of histone deacetylases (HDACs). By inhibiting HDACs, this compound prevents the removal of acetyl groups from histone proteins, leading to an open chromatin structure and increased gene expression. This mechanism is particularly useful in cancer therapy, where the reactivation of tumor suppressor genes can inhibit cancer cell growth .

Comparison with Similar Compounds

Similar Compounds

    N-(2-acetylamino)phenylbenzamide: Similar structure but lacks the dimethyl groups on the benzamide moiety.

    N-(2-amino)phenyl-2,5-dimethylbenzamide: Similar structure but lacks the acetyl group on the amino moiety.

Uniqueness

N-[2-(acetylamino)phenyl]-2,5-dimethylbenzamide is unique due to the presence of both acetylamino and dimethylbenzamide groups, which contribute to its specific HDAC inhibitory activity and potential therapeutic applications .

Properties

IUPAC Name

N-(2-acetamidophenyl)-2,5-dimethylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O2/c1-11-8-9-12(2)14(10-11)17(21)19-16-7-5-4-6-15(16)18-13(3)20/h4-10H,1-3H3,(H,18,20)(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKTYINPKJJEHTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)C(=O)NC2=CC=CC=C2NC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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